5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS No.: 885275-55-8
Cat. No.: VC2422534
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885275-55-8 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-6(10)3-2-4-7(12)11-5/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | KGGHLBBFRZSXPG-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O |
| Canonical SMILES | CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Physical Properties
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is characterized by its heterocyclic structure containing a fused imidazole and pyridine ring system with specific functional groups. The compound features a chloro substituent at position 5, a methyl group at position 2, and a carboxylic acid moiety at position 3.
Basic Identification Data
The compound's essential identification parameters are summarized in Table 1.
Table 1: Chemical Identity of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
| Parameter | Value |
|---|---|
| CAS Registry Number | 885275-55-8 |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| MDL Number | MFCD00798110 |
| Synonyms | Imidazo[1,2-a]pyridine-3-carboxylic acid, 5-chloro-2-methyl- |
These identification parameters facilitate the accurate tracking and referencing of the compound in chemical databases and research literature .
Structural Characteristics and Related Compounds
Structural Features
The imidazo[1,2-a]pyridine scaffold represents an important heterocyclic system in medicinal chemistry. The distinct positioning of the chloro, methyl, and carboxylic acid groups on this scaffold contributes significantly to the compound's chemical reactivity and biological properties.
Related Derivatives
Several structural analogs have been reported in the literature, including:
-
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 138642-96-3)
-
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1268520-94-0)
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Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS: 141517-48-8)
These compounds differ in the position of substituents or the nature of the carboxylic acid functionality, which can significantly impact their biological activities and applications.
Synthesis Methods
Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted organic synthesis (MAOS) for preparing disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters, which can be used as precursors to the corresponding carboxylic acids. This approach offers advantages of shorter reaction times and improved yields compared to conventional heating methods .
For example, the condensation of appropriately substituted 2-aminopyridines and ethyl 2-halogenated acetoacetates under microwave heating at 120°C for 20-30 minutes in ethanol has been reported to provide acceptable yields of similar compounds .
Ester Hydrolysis Route
Another common approach involves the synthesis of the ethyl ester derivative followed by hydrolysis to obtain the carboxylic acid. The ethyl ester (Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate) can serve as a crucial intermediate in this synthetic pathway .
Biological Activities and Applications
Antimycobacterial Properties
Imidazo[1,2-a]pyridine derivatives, including those with carboxylic acid functionalities, have been extensively studied for their antimycobacterial activities. These compounds are considered bioisosteric derivatives of isoniazid, a first-line drug used in tuberculosis treatment .
Research indicates that structural modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence antimycobacterial activity. For instance, various substitutions at different positions of the imidazo[1,2-a]pyridine ring have been investigated to improve efficacy against Mycobacterium tuberculosis, including drug-resistant strains .
Structure-Activity Relationships
Studies on related compounds suggest that the carboxylic acid functionality at position 3 contributes significantly to biological activity. The specific substitution pattern, including the chloro group at position 5 and methyl at position 2, may influence binding interactions with bacterial targets .
Research on imidazo[1,2-a]pyridinecarboxamide derivatives (which can be synthesized from the corresponding carboxylic acids) has revealed promising activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis, with some compounds showing excellent selectivity indices .
Pharmaceutical Applications
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid serves as a valuable building block in pharmaceutical research, particularly for developing new antimycobacterial agents. It can be converted to various derivatives, including:
-
Hydrazides and related compounds
-
Thiazolidines and spirothiazolidines
These derivatives have been extensively explored for their potential in addressing the growing challenge of drug-resistant tuberculosis .
Mechanistic Insights
| Parameter | Classification |
|---|---|
| Signal Word | Danger |
| GHS Pictogram | Skull and Crossbones (GHS06) |
| Hazard Statements | H301: Acute toxicity, oral H311: Acute toxicity, dermal H331: Acute toxicity, inhalation |
| Risk Code | Xi (Irritant) |
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